molecular formula C14H13FN2O3S B7642028 2-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]-2-(2-fluorophenyl)acetic acid

2-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]-2-(2-fluorophenyl)acetic acid

Cat. No. B7642028
M. Wt: 308.33 g/mol
InChI Key: ADGPHKNOMARESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]-2-(2-fluorophenyl)acetic acid, also known as DTA-1, is a small molecule inhibitor that targets the immune checkpoint protein glucocorticoid-induced TNFR-related protein (GITR). GITR is a member of the TNF receptor superfamily and is expressed on the surface of regulatory T cells (Tregs). DTA-1 has shown potential as a therapeutic agent for the treatment of cancer and autoimmune diseases.

Mechanism of Action

2-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]-2-(2-fluorophenyl)acetic acid binds to GITR on Tregs, leading to the activation of effector T cells and the suppression of Treg function. This results in an enhanced anti-tumor immune response and improved efficacy of immunotherapy.
Biochemical and Physiological Effects:
This compound has been shown to modulate the immune system by increasing the number and activity of effector T cells while suppressing Treg function. This leads to an enhanced anti-tumor immune response and improved efficacy of immunotherapy.

Advantages and Limitations for Lab Experiments

2-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]-2-(2-fluorophenyl)acetic acid has shown promising results in preclinical models of cancer and autoimmune diseases, making it a potentially valuable therapeutic agent. However, further research is needed to fully understand its mechanisms of action and potential side effects.

Future Directions

Future research on 2-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]-2-(2-fluorophenyl)acetic acid could focus on optimizing its dosing and administration, identifying biomarkers to predict response, and exploring its potential use in combination with other immunotherapeutic agents. In addition, clinical trials are needed to evaluate its safety and efficacy in humans.

Synthesis Methods

2-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]-2-(2-fluorophenyl)acetic acid can be synthesized through a multi-step process involving the reaction of 2,4-dimethylthiazole-5-carboxylic acid with 2-fluorobenzoyl chloride, followed by the coupling of the resulting intermediate with aminoethylpiperazine and subsequent deprotection of the amino group.

Scientific Research Applications

2-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]-2-(2-fluorophenyl)acetic acid has been extensively studied in preclinical models of cancer and autoimmune diseases. In murine models of melanoma and colon cancer, this compound has been shown to enhance the anti-tumor immune response and improve survival. In addition, this compound has been shown to enhance the efficacy of other immunotherapeutic agents, such as checkpoint inhibitors and adoptive T cell therapy.

properties

IUPAC Name

2-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]-2-(2-fluorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c1-7-12(21-8(2)16-7)13(18)17-11(14(19)20)9-5-3-4-6-10(9)15/h3-6,11H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGPHKNOMARESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC(C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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